molecular formula C10H8ClNO3 B11880830 2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid

2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid

Cat. No.: B11880830
M. Wt: 225.63 g/mol
InChI Key: QGYMLGWZDXWTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Chemical Reactions Analysis

2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid by binding to auxin receptors and promoting cell elongation and division . In medicinal applications, it may interact with specific enzymes or receptors to exert its anticancer, antiviral, or antimicrobial effects . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

2-(4-chloro-7-hydroxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8ClNO3/c11-6-1-2-7(13)10-9(6)5(4-12-10)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15)

InChI Key

QGYMLGWZDXWTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1O)CC(=O)O)Cl

Origin of Product

United States

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